
7-Amino-1-hydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-1-hydroxyanthracene-9,10-dione is a chemical compound with the molecular formula C14H9NO3. It belongs to the class of anthraquinone derivatives, which are known for their diverse biological activities and applications in various fields such as dye production, medicine, and analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1-hydroxyanthracene-9,10-dione typically involves the modification of anthraquinone derivatives. One common method is the amidation of weak amines, where 1-aminoanthracene-9,10-dione is coupled with sterically hindered carboxylic acids using a coupling agent like COMU . This method is efficient and straightforward, providing a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar amidation techniques. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions
7-Amino-1-hydroxyanthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxyanthracene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted anthraquinone derivatives, which have significant applications in dye production, medicine, and analytical chemistry .
Scientific Research Applications
7-Amino-1-hydroxyanthracene-9,10-dione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various dyes and pigments.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in cancer treatment.
Industry: Applied in the production of dyes, pigments, and analytical reagents.
Mechanism of Action
The mechanism of action of 7-Amino-1-hydroxyanthracene-9,10-dione involves its interaction with DNA and other cellular targets. The compound can intercalate into DNA, disrupting its structure and inhibiting replication. This mechanism is similar to other anthraquinone derivatives, which are known to inhibit topoisomerase enzymes, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Amino-1-hydroxyanthracene-9,10-dione include:
1,8-Dihydroxyanthracene-9,10-dione (Danthron): Known for its use as a laxative and in dye production.
1-Amino-4-Hydroxyanthracene-9,10-Dione: Studied for its antimicrobial and anticancer activities.
1-Ethynyl-4-Hydroxyanthracene-9,10-Dione: Investigated for its cytotoxic potential towards cancer cells.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and hydroxy groups allow for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C14H9NO3 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
7-amino-1-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H9NO3/c15-7-4-5-8-10(6-7)14(18)12-9(13(8)17)2-1-3-11(12)16/h1-6,16H,15H2 |
InChI Key |
SDVFCYPJGXRQKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



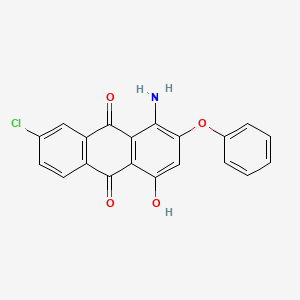


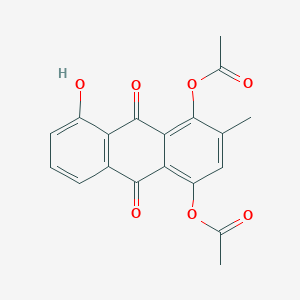
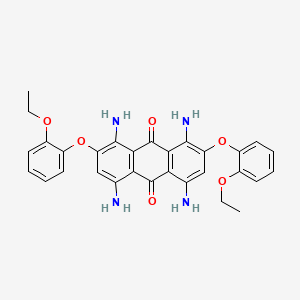
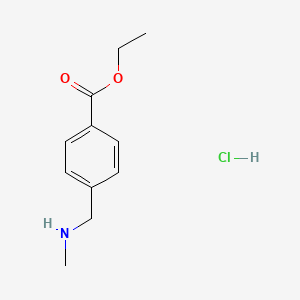
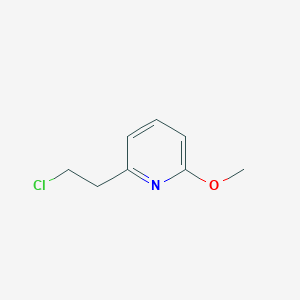
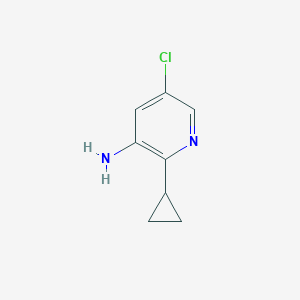
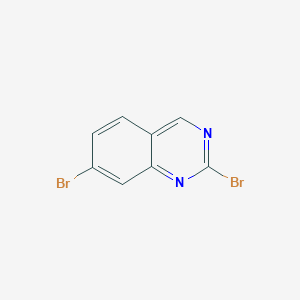
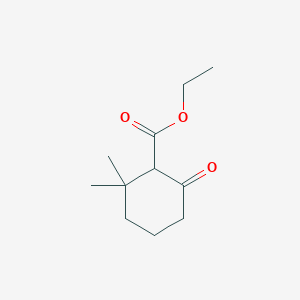
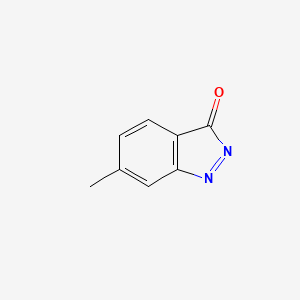
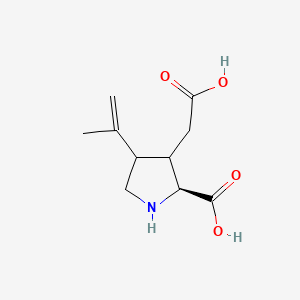
![2-[4-[[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]oxymethyl]phenyl]benzonitrile](/img/structure/B13124035.png)
